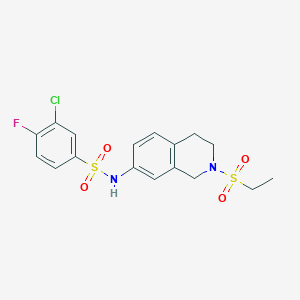

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-8-7-12-3-4-14(9-13(12)11-21)20-27(24,25)15-5-6-17(19)16(18)10-15/h3-6,9-10,20H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYCWPGMUBDELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: Preparation of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide involves several steps:

Synthesis of the isoquinoline core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine, followed by cyclization.

Sulfonamide formation:

Chlorination and fluorination: : Specific reagents like N-chlorosuccinimide and Selectfluor® can be used to introduce the chloro and fluoro substituents.

Industrial production methods: Scaling up the production might involve continuous flow synthesis techniques to ensure consistency and yield optimization.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation and reduction: : The compound can participate in redox reactions affecting the tetrahydroisoquinoline ring and the ethylsulfonyl group.

Substitution reactions: : The chloro and fluoro substituents allow for nucleophilic substitutions under suitable conditions.

Common reagents and conditions:

Oxidation: : Use of oxidizing agents like potassium permanganate.

Reduction: : Application of hydrogen gas in the presence of a metal catalyst.

Substitution: : Nucleophiles like amines or thiols under controlled temperatures.

Major products formed:

Oxidation: : Can lead to sulfoxides or sulfones.

Reduction: : Yields dehalogenated or hydrogenated derivatives.

Substitution: : Leads to derivatives where the chloro or fluoro groups are replaced.

Scientific Research Applications

Chemistry:

Utilized as a building block for synthesizing more complex molecules.

Functions as a ligand in coordination chemistry.

Biology and Medicine:

Potential as a pharmacophore in drug design due to its ability to interact with biological targets.

Its sulfonamide moiety is known for antibacterial properties.

Industry:

Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. The sulfonamide group is particularly effective at mimicking the structure of natural substrates, thereby inhibiting bacterial enzyme activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound is compared below with structurally related sulfonamide derivatives, focusing on substituent variations and their implications.

*Note: Molecular weight for the propylsulfonyl analog is estimated based on its formula.

Analysis of Substituent Effects

(a) Ethylsulfonyl vs. Propylsulfonyl Groups

The propylsulfonyl analog () differs in alkyl chain length (C₃H₇ vs. C₂H₅). This increases hydrophobicity and may enhance membrane permeability but reduce aqueous solubility. The tetrahydroquinoline core (vs.

(b) Ethylsulfonyl vs. Acetyl Groups

The acetyl-substituted analog () replaces the sulfonyl group with a carbonyl, reducing electronegativity and hydrogen-bonding capacity. The absence of chlorine and presence of a methoxy group further decrease electron-withdrawing effects, which could lower metabolic stability compared to the target compound .

(c) Chloro-Fluoro vs. Methoxy-Fluoro Substitutions

The target compound’s 3-chloro-4-fluoro benzenesulfonamide moiety provides strong electron-withdrawing effects, enhancing acidity of the sulfonamide proton (pKa ~10–11) and improving binding to basic residues in target proteins. In contrast, the 3-fluoro-4-methoxy analog () has weaker electron-withdrawing capacity, which may reduce binding affinity .

(d) Tetrahydroisoquinoline vs. Phthalimide Cores

Biological Activity

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds have garnered interest due to their potential pharmacological activities, including effects on neurotransmitter systems and their role as enzyme inhibitors.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Tetrahydroisoquinoline backbone: This core structure is known for its diverse biological activities.

- Chloro and fluorine substituents: These halogens can significantly influence the compound's reactivity and biological interactions.

- Ethylsulfonyl group: This moiety may enhance solubility and bioavailability.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission or cellular signaling pathways. Previous studies on similar compounds suggest they may act as:

- Receptor antagonists: Particularly in modulating dopaminergic or serotonergic systems.

- Enzyme inhibitors: Potentially affecting pathways related to inflammation or cancer progression.

Pharmacological Studies

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities:

- Antidepressant Effects : Some studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties .

- Anticancer Activity : Research has indicated that certain tetrahydroisoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Compounds in this class are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A study on a similar tetrahydroisoquinoline derivative demonstrated significant inhibition of monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain .

- Case Study 2 : Another investigation revealed that a related sulfonamide compound exhibited potent anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.